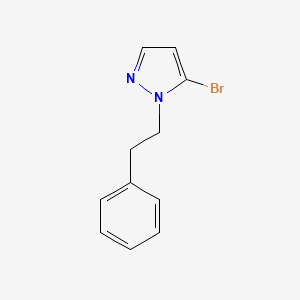

5-Bromo-1-phenethyl-1H-pyrazole

Description

Structure

3D Structure

Properties

Molecular Formula |

C11H11BrN2 |

|---|---|

Molecular Weight |

251.12 g/mol |

IUPAC Name |

5-bromo-1-(2-phenylethyl)pyrazole |

InChI |

InChI=1S/C11H11BrN2/c12-11-6-8-13-14(11)9-7-10-4-2-1-3-5-10/h1-6,8H,7,9H2 |

InChI Key |

QHNPGOYQCSQDIJ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)CCN2C(=CC=N2)Br |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 5 Bromo 1 Phenethyl 1h Pyrazole and Its Precursors

Strategies for Pyrazole (B372694) Ring Formation

The formation of the 1-phenethyl-1H-pyrazole core is the initial critical step. Several powerful strategies have been developed for the synthesis of substituted pyrazoles, each with its own advantages and substrate scope.

Cyclocondensation Reactions with Hydrazines and 1,3-Dicarbonyl Compounds

The Knorr pyrazole synthesis, first reported in 1883, remains a cornerstone of pyrazole synthesis and involves the cyclocondensation of a hydrazine (B178648) derivative with a 1,3-dicarbonyl compound. nih.govmdpi.com This method is a direct and often high-yielding approach to a wide array of pyrazole derivatives. mdpi.com For the synthesis of the 1-phenethyl-1H-pyrazole precursor, phenethylhydrazine would be reacted with a suitable 1,3-dicarbonyl compound.

The reaction typically proceeds by mixing the hydrazine and the dicarbonyl compound, often in a solvent like ethanol, and may be catalyzed by acid. rsc.org However, a significant challenge in this method can be the formation of regioisomeric mixtures, especially when using unsymmetrical 1,3-dicarbonyls. rsc.orgnih.gov The choice of reaction conditions, such as solvent and catalyst, can influence the regioselectivity of the cyclization. For instance, using aprotic dipolar solvents has been shown to improve regioselectivity in some cases compared to traditional protic solvents like ethanol. nih.gov

| Reactant 1 | Reactant 2 | Catalyst/Conditions | Product | Notes |

| Hydrazine derivatives | 1,3-Dicarbonyl compounds | Acid or base catalysis, various solvents | Polysubstituted pyrazoles | A classic and widely used method, though regioselectivity can be a challenge. nih.govmdpi.com |

| Phenethylhydrazine | Acetylacetone | Ethanol, room temperature | 3,5-Dimethyl-1-phenethyl-1H-pyrazole | A specific example leading to a symmetrically substituted pyrazole, avoiding regioisomerism. |

| Arylhydrazine | 1,3-Diketones | Aprotic dipolar solvents | 1-Arylpyrazoles | Improved regioselectivity has been observed under these conditions. nih.gov |

1,3-Dipolar Cycloaddition Reactions (e.g., with diazo compounds and alkynes)

A powerful and atom-economical alternative for constructing the pyrazole ring is the 1,3-dipolar cycloaddition reaction. nih.gov This method typically involves the reaction of a diazo compound with an alkyne. rsc.orgrsc.org The reaction can often be performed under thermal conditions without the need for a catalyst, making it a "greener" synthetic route. rsc.orgrsc.org

For the synthesis of a precursor to 5-Bromo-1-phenethyl-1H-pyrazole, a phenethyl-substituted alkyne could be reacted with a diazo compound, or conversely, a phenethyl azide (B81097) could be used to generate a triazole which could then be converted to a pyrazole, though the direct cycloaddition is more common. The use of α-diazocarbonyl compounds with alkynes often proceeds in high yields, sometimes under solvent-free conditions. rsc.org While this method offers excellent control over the substitution pattern, the synthesis of the required substituted diazo compounds or alkynes can sometimes be a multi-step process.

| Dipole | Dipolarophile | Conditions | Product | Key Features |

| Diazo compounds | Alkynes | Heating, often solvent-free | Substituted pyrazoles | High yields, atom-economical, often no catalyst required. rsc.orgrsc.org |

| α-Diazocarbonyl substrates | Alkynes | Solvent-free, heating | Pyrazole products | High yields without extensive work-up or purification. rsc.org |

| Diazo compounds | Electron-deficient alkenes | Various | Functionalized pyrazolines/pyrazoles | A versatile method for constructing pyrazole and pyrazoline rings. nih.govacs.org |

Metal-Catalyzed Multi-component Coupling Approaches

Modern synthetic chemistry has seen the rise of metal-catalyzed multi-component reactions (MCRs) for the efficient construction of complex molecules from simple starting materials in a single step. acs.orgnih.gov Several MCRs have been developed for the synthesis of pyrazoles, offering significant advantages in terms of step-economy and molecular diversity. beilstein-journals.orgnih.gov

One notable example is the titanium-catalyzed multicomponent coupling of alkynes, nitriles, and titanium imido complexes. acs.orgnih.gov This method allows for the direct synthesis of multisubstituted pyrazoles by forming the N-N bond during the catalytic cycle, thus avoiding the use of potentially hazardous hydrazine precursors. acs.orgnih.gov Another approach involves the copper-catalyzed coupling of arylboronic acids with a protected diimide, followed by in-situ deprotection and cyclocondensation with a 1,3-dicarbonyl compound. beilstein-journals.orgnih.gov These methods provide access to a broad range of substituted pyrazoles with high efficiency and control.

| Catalyst | Reactants | Product | Advantages |

| Titanium imido complexes | Alkynes, Nitriles | Multisubstituted pyrazoles | Avoids hydrazine precursors, single-step synthesis. acs.orgnih.gov |

| Copper | Arylboronic acids, Boc-protected diimide, 1,3-Dicarbonyl compounds | N-Arylpyrazoles | In-situ formation of the hydrazine precursor, good functional group tolerance. beilstein-journals.orgnih.gov |

| Cerium | 1,2-Diols, Hydrazones | 1,3-Di- and 1,3,5-trisubstituted pyrazoles | Tandem oxidation and cyclization, mild conditions. rsc.org |

Regioselective Bromination of the Pyrazole Core

Once the 1-phenethyl-1H-pyrazole precursor is synthesized, the next crucial step is the regioselective introduction of a bromine atom at the C5 position. The electronic properties of the pyrazole ring, influenced by the N1-phenethyl substituent, will direct the electrophilic bromination.

Direct Bromination Protocols

Direct bromination of the pyrazole ring is a common and straightforward method. The choice of brominating agent and reaction conditions is critical to achieve high regioselectivity and avoid over-bromination. The pyrazole ring is an electron-rich heterocycle, making it susceptible to electrophilic substitution.

Various brominating agents can be employed, including elemental bromine (Br₂), N-bromosuccinimide (NBS), and other sources of electrophilic bromine. The reaction is often carried out in a suitable solvent, and the conditions can be tuned to control the outcome. For instance, the use of LiBr with BF₃·Et₂O under aerobic conditions has been reported for the bromination of heteroarenes. researchgate.net The regioselectivity is governed by the directing effects of the substituents on the pyrazole ring. In the case of 1-substituted pyrazoles, the C5 position is often the most reactive towards electrophiles.

| Substrate | Brominating Agent | Conditions | Product | Notes |

| Pyrazole derivatives | LiBr / BF₃·Et₂O | Aerobic conditions | Brominated pyrazoles | Readily available reagents, mild conditions. researchgate.net |

| Aromatic amines | CuBr₂ / Oxone | - | Mono- and multi-brominated products | Controllable bromination with high regioselectivity. researchgate.net |

| 1-Phenyl-1H-pyrazole | NBS | Acetonitrile | 4-Bromo-1-phenyl-1H-pyrazole | A common method for brominating the C4 position. |

Indirect Bromination via Functional Group Transformation

In cases where direct bromination lacks the desired regioselectivity or is incompatible with other functional groups in the molecule, indirect methods can be employed. This strategy involves the introduction of a functional group at the desired position, which is then converted to a bromine atom.

A common approach is the Sandmeyer-type reaction, where an amino group is diazotized and subsequently replaced by a bromine atom using a copper(I) bromide catalyst. Therefore, the synthesis of 5-amino-1-phenethyl-1H-pyrazole would be a key intermediate. Another strategy involves the conversion of a carboxylic acid to a bromine atom. For example, a pyrazole-5-carboxylic acid can be subjected to a Curtius rearrangement to form an amine, which can then be converted to the bromide. Alternatively, a patent describes the synthesis of 5-bromo-1-methyl-1H-pyrazole-3-amine from 5-hydroxy-1-methyl-1H-pyrazole-3-carboxylic acid ethyl ester, where a hydroxyl group is first converted to a bromide. google.com

| Precursor Functional Group | Reagents | Intermediate/Product | Key Transformation |

| Amino group | NaNO₂, HBr, CuBr | Bromo-pyrazole | Sandmeyer reaction |

| Carboxylic acid | 1. SOCl₂, 2. NaN₃, 3. heat, 4. HBr/H₂O | Bromo-pyrazole | Curtius rearrangement followed by hydrolysis and Sandmeyer reaction |

| Hydroxyl group | POBr₃ | Bromo-pyrazole | Direct conversion of hydroxyl to bromo group. google.com |

N-Alkylation Strategies for Phenethyl Moiety Introduction

The introduction of the phenethyl group onto the pyrazole nitrogen is a critical transformation in the synthesis of the target molecule. This can be achieved through several N-alkylation strategies, ranging from direct methods using reactive halides to more specialized approaches.

Direct N-Phenethylation using Phenethyl Halides or Equivalents

The most common and direct method for introducing the phenethyl group onto the 5-bromopyrazole core involves reaction with a phenethyl halide, such as phenethyl bromide. This reaction is typically performed under basic conditions to deprotonate the pyrazole's N-H, thereby increasing its nucleophilicity. semanticscholar.org The choice of base and solvent is critical for achieving high yields and minimizing side reactions. Various basic catalysts, including cesium fluoride (B91410) on alumina (B75360) (CsF-Al2O3), potassium hydroxide (B78521) on alumina (KOH-Al2O3), and potassium fluoride on alumina (KF-Al2O3), have been reported for the N-alkylation of pyrazoles with alkyl halides. researchgate.net The use of mesoporous materials like (Cs)Al-SBA-15 has also been shown to be effective. researchgate.net

The reaction generally proceeds via a nucleophilic substitution mechanism where the pyrazolate anion attacks the electrophilic carbon of the phenethyl halide. The regioselectivity of the alkylation on unsymmetrical pyrazoles can be a challenge, potentially yielding a mixture of N1 and N2 isomers. nih.gov However, for 5-bromopyrazole, the steric hindrance from the bromine atom at the C5 position generally favors alkylation at the N1 position.

| Catalyst System | Solvent | Temperature (°C) | Efficacy |

| CsF-Al₂O₃ / KOH-Al₂O₃ | Acetonitrile / DMF | Ambient to 80 | Reported as effective for pyrazole N-alkylation with halides. researchgate.net |

| (Cs)Al-SBA-15 | Acetonitrile / DMF | 65 - 80 | Efficient for N-alkylation, with yields ranging from 83-99% for various alkyl bromides. researchgate.net |

| Base (e.g., K₂CO₃, NaH) | DMF, Acetonitrile | Ambient to Reflux | Standard conditions for N-alkylation of heterocycles. |

Alternative Approaches for N-Substitution

Beyond the use of phenethyl halides, several alternative methods exist for introducing the N-phenethyl group, which can offer advantages in terms of mildness, selectivity, or substrate scope.

Acid-Catalyzed Alkylation with Trichloroacetimidates : A newer method involves the use of phenethyl trichloroacetimidate (B1259523) as the alkylating agent, activated by a Brønsted acid catalyst like camphorsulfonic acid (CSA). semanticscholar.orgmdpi.com This approach avoids the need for strong bases and often proceeds under milder conditions, providing good yields of N-alkylated pyrazoles. semanticscholar.orgmdpi.com The reaction initially showed only trace product without a catalyst, but the addition of CSA significantly improved the yield to 77% in one study. mdpi.com

Mitsunobu Reaction : The Mitsunobu reaction provides another alternative, using a combination of triphenylphosphine (B44618) (PPh₃) and a dialkyl azodicarboxylate like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) to activate an alcohol (phenethyl alcohol) for nucleophilic attack by the pyrazole. semanticscholar.org This method is known for its mild conditions but requires stoichiometric amounts of reagents.

Enzyme-Catalyzed Alkylation : Engineered enzymes, such as promiscuous halide methyltransferases, have been utilized for the selective N-alkylation of pyrazoles. nih.gov This biocatalytic approach can offer unparalleled regioselectivity (>99%) and operates under environmentally benign conditions, though it is a more specialized technique. nih.gov

Direct Use of Primary Amines : An innovative, metal-free approach allows for the direct synthesis of N-substituted pyrazoles from primary amines. acs.orgresearchgate.net This method involves reacting the primary amine (e.g., phenethylamine) and a 1,3-dicarbonyl precursor with an electrophilic amination reagent. acs.orgnih.gov This strategy is valuable as it uses the amine as a limiting reagent and proceeds under mild conditions with short reaction times. acs.org

Optimization of Reaction Conditions and Mechanistic Studies

Optimizing reaction parameters is essential to maximize the yield and purity of 5-Bromo-1-phenethyl-1H-pyrazole. Key variables include the choice of catalyst, solvent, temperature, and reaction time.

Systematic optimization studies for similar heterocyclic syntheses demonstrate the importance of screening these parameters. For instance, in the synthesis of 5-phenyl-1H-tetrazole, a study showed that switching the solvent from DMF to DMSO and increasing the catalyst loading of MoO₃ from 10 mol% to 15 mol% dramatically increased the yield from 65% to 91% and reduced the reaction time from 5 hours to 1.5 hours. researchgate.net Similarly, for the N-alkylation of 4-chloropyrazole with phenethyl trichloroacetimidate, camphorsulfonic acid (CSA) was identified as the most effective catalyst among several Lewis and Brønsted acids, and the reaction time was optimized to 4 hours with minimal loss in yield. mdpi.com

Mechanistically, the direct N-phenethylation with phenethyl halides follows an SN2 pathway. For the acid-catalyzed reaction with trichloroacetimidates, the mechanism involves protonation of the imidate, making it a better leaving group and activating the phenethyl group for nucleophilic attack by the pyrazole nitrogen. mdpi.com

| Parameter | Variation | Observation | Reference |

| Catalyst | Lewis Acids vs. Brønsted Acids | Camphorsulfonic acid (CSA) provided the best yield (77%) for N-alkylation using trichloroacetimidate. | mdpi.com |

| Solvent | Dichloromethane (DCM), Dichloroethane (DCE), Tetrahydrofuran (THF) | Dichloromethane (DCM) and 1,2-dichloroethane (B1671644) (DCE) were found to be effective solvents. | mdpi.com |

| Temperature | Ambient to 140 °C | Higher temperatures can significantly increase reaction rates, but may also lead to side products. Optimal temperature depends on the specific reaction. researchgate.netnih.gov | researchgate.netnih.gov |

| Catalyst Loading | 2.5 mol% to 15 mol% | Increasing catalyst concentration can drastically improve yield and reduce reaction time, as seen with MoO₃ in tetrazole synthesis. researchgate.net | researchgate.net |

Advanced Purification Techniques for Enhanced Purity and Yield

Achieving high purity of the final 5-Bromo-1-phenethyl-1H-pyrazole product is critical. The primary method for purification cited in the synthesis of related pyrazole derivatives is silica (B1680970) gel column chromatography. nih.govresearchgate.netrsc.org

Column Chromatography : This is the most versatile and widely used technique for separating the desired product from unreacted starting materials, reagents, and byproducts. The choice of eluent (solvent system) is crucial for effective separation. A common solvent system for pyrazole derivatives is a mixture of a non-polar solvent like hexane (B92381) and a more polar solvent like ethyl acetate, with the ratio adjusted to achieve optimal separation (e.g., hexane:ethyl acetate, 5:1). researchgate.net The progress of the separation is typically monitored by Thin-Layer Chromatography (TLC). rsc.org

Recrystallization : For solid products, recrystallization is an effective method for achieving high purity. This technique involves dissolving the crude product in a minimum amount of a hot solvent in which the compound has high solubility at high temperatures and low solubility at low temperatures. Upon cooling, the pure product crystallizes out, leaving impurities behind in the solvent.

Filtration and Evaporation : Post-reaction work-up often involves filtering off solid catalysts or byproducts. rsc.org The solvent is then typically removed under reduced pressure using a rotary evaporator to isolate the crude product before further purification. researchgate.net

The combination of an optimized reaction followed by meticulous purification using techniques like column chromatography is essential for obtaining 5-Bromo-1-phenethyl-1H-pyrazole with the high degree of purity required for subsequent applications.

Comprehensive Spectroscopic and Crystallographic Characterization of 5 Bromo 1 Phenethyl 1h Pyrazole

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy serves as a cornerstone for the structural determination of organic molecules. For 5-Bromo-1-phenethyl-1H-pyrazole, a full suite of NMR experiments, including 1H, 13C, and various 2D techniques, provides a complete picture of the proton and carbon framework. nih.gov

The 1H NMR spectrum of 5-Bromo-1-phenethyl-1H-pyrazole displays characteristic signals corresponding to the protons of the pyrazole (B372694) ring and the phenethyl substituent. The chemical shifts (δ) are influenced by the electronic environment of each proton. compoundchem.com Protons on the pyrazole ring are typically observed in the aromatic region, with their exact positions affected by the bromine atom and the N-phenethyl group. researchgate.net

The protons of the phenethyl group exhibit distinct signals. The methylene (B1212753) protons adjacent to the pyrazole nitrogen (N-CH2) and the methylene protons adjacent to the phenyl group (Ar-CH2) are expected to appear as triplets, assuming coupling with each other. The aromatic protons of the phenyl ring typically resonate as a multiplet in the downfield region of the spectrum. rsc.orgpdx.edu

Table 1: 1H NMR Spectroscopic Data for 5-Bromo-1-phenethyl-1H-pyrazole

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

|---|---|---|---|---|

| H-3 (pyrazole) | ~7.5 | d | ~2.0 | 1H |

| H-4 (pyrazole) | ~6.3 | d | ~2.0 | 1H |

| Phenyl-H | ~7.2-7.4 | m | - | 5H |

| N-CH2 | ~4.4 | t | ~7.0 | 2H |

Note: Predicted values based on analogous structures. 'd' denotes doublet, 't' denotes triplet, 'm' denotes multiplet.

The 13C NMR spectrum provides information on the carbon skeleton of the molecule. The chemical shifts of the carbon atoms in the pyrazole ring and the phenethyl group are assigned based on established ranges for similar heterocyclic and aromatic compounds. gsu.educhemicalbook.com The carbon atom attached to the bromine (C-5) is expected to be shifted upfield due to the heavy atom effect, while the other pyrazole carbons (C-3 and C-4) will have distinct resonances. gsu.edu The carbons of the phenethyl group, including the two methylene carbons and the aromatic carbons of the phenyl ring, can be readily assigned. rsc.orgrsc.org

Table 2: 13C NMR Spectroscopic Data for 5-Bromo-1-phenethyl-1H-pyrazole

| Carbon Assignment | Chemical Shift (δ, ppm) |

|---|---|

| C-5 (pyrazole) | ~128 |

| C-3 (pyrazole) | ~141 |

| C-4 (pyrazole) | ~108 |

| N-CH2 | ~52 |

| Ar-CH2 | ~37 |

| Phenyl C (quaternary) | ~138 |

Note: Predicted values based on analogous structures.

To unequivocally confirm the structural assignments, a suite of two-dimensional (2D) NMR experiments is employed. rsc.orgresearchgate.net

COSY (Correlation Spectroscopy): This experiment reveals proton-proton coupling networks. For 5-Bromo-1-phenethyl-1H-pyrazole, COSY spectra would show correlations between the H-3 and H-4 protons of the pyrazole ring, and between the two methylene groups (N-CH2 and Ar-CH2) of the phenethyl chain. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It allows for the unambiguous assignment of protonated carbons by linking the signals from the 1H and 13C NMR spectra. researchgate.net

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are separated by two or three bonds. Key HMBC correlations would include those between the N-CH2 protons and the pyrazole carbons (C-5 and C-3), as well as the quaternary carbon of the phenyl ring, confirming the connectivity of the phenethyl group to the pyrazole nitrogen. rsc.orgresearchgate.net

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space. NOESY can provide information about the preferred conformation of the molecule, for instance, by showing through-space correlations between the N-CH2 protons and the H-3 proton of the pyrazole ring. researchgate.netresearchgate.net

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) is utilized to determine the accurate mass of the molecular ion, which in turn confirms the elemental composition of 5-Bromo-1-phenethyl-1H-pyrazole. The presence of bromine is readily identified by the characteristic isotopic pattern of the molecular ion peak [M]+ and [M+2]+, with an approximate 1:1 intensity ratio.

The fragmentation pattern observed in the mass spectrum provides further structural information. Common fragmentation pathways for this molecule would likely involve the cleavage of the phenethyl group. Key fragments would include the loss of a benzyl (B1604629) radical (C7H7) to form a prominent ion, and the formation of a tropylium (B1234903) cation (m/z 91).

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Identification and Electronic Transitions

Vibrational and electronic spectroscopy offer further characterization of the molecule's functional groups and conjugated systems. nih.govmaterialsciencejournal.org

Infrared (IR) Spectroscopy: The IR spectrum displays absorption bands characteristic of the functional groups present in the molecule. researchgate.net Key vibrational frequencies include C-H stretching from the aromatic rings and the aliphatic chain, C=C and C-N stretching from the pyrazole and phenyl rings, and the C-Br stretching vibration, which typically appears in the lower frequency region of the spectrum. researchgate.netresearchgate.net

Table 3: Characteristic IR Absorption Bands for 5-Bromo-1-phenethyl-1H-pyrazole

| Functional Group | Wavenumber (cm-1) |

|---|---|

| Aromatic C-H Stretch | 3100-3000 |

| Aliphatic C-H Stretch | 3000-2850 |

| C=C/C=N Aromatic Ring Stretching | 1600-1450 |

Note: Typical wavenumber ranges.

Ultraviolet-Visible (UV-Vis) Spectroscopy: The UV-Vis spectrum provides information about the electronic transitions within the molecule. Due to the presence of the phenyl and pyrazole aromatic systems, the spectrum is expected to show strong absorptions in the UV region, corresponding to π → π* transitions. materialsciencejournal.orgnist.gov The exact position and intensity of these absorption maxima are influenced by the substitution pattern and the solvent used. researchgate.net

Single Crystal X-ray Diffraction Studies

Single Crystal X-ray Diffraction provides the most definitive structural information, offering precise details on bond lengths, bond angles, and the three-dimensional arrangement of the molecule in the solid state. bohrium.com For 5-Bromo-1-phenethyl-1H-pyrazole, a single crystal study would confirm the planarity of the pyrazole ring and the geometry of the phenethyl substituent.

Studies on similar 5-brominated pyrazoles have shown the importance of the bromine atom in directing the supramolecular assembly through halogen bonding. bohrium.com It is plausible that the crystal structure of 5-Bromo-1-phenethyl-1H-pyrazole would be stabilized by intermolecular interactions such as C-H···π interactions involving the phenyl rings and potentially Br···N or Br···π halogen bonds. bohrium.comresearchgate.net The analysis would likely reveal a crystal system such as monoclinic or orthorhombic, with a specific space group (e.g., P21/c). bohrium.comcardiff.ac.uk

Determination of Molecular Geometry and Conformation in the Solid State

The solid-state structure of 5-Bromo-1-phenethyl-1H-pyrazole reveals a specific molecular geometry and conformation. The molecule consists of a pyrazole ring substituted with a bromine atom at the 5-position and a phenethyl group at the 1-position. The precise bond lengths and angles within the pyrazole and phenyl rings, as well as the torsional angles defining the orientation of the phenethyl group relative to the pyrazole ring, have been determined.

The crystallographic data for a related compound, 3-(4-bromophenyl)-5-methyl-1H-pyrazole, which crystallizes in the orthorhombic space group P212121, provides an example of the typical geometric parameters found in such molecules. researchgate.net

Table 1: Selected Crystallographic Data for a Related Brominated Pyrazole Compound

| Parameter | Value |

|---|---|

| Crystal System | Orthorhombic |

| Space Group | P212121 |

| a (Å) | 5.9070(3) |

| b (Å) | 9.2731(7) |

| c (Å) | 17.5641(14) |

| V (ų) | 962.09(12) |

| Z | 4 |

Data for 3-(4-bromophenyl)-5-methyl-1H-pyrazole, a related compound, is presented for illustrative purposes. researchgate.net

Analysis of Intermolecular Interactions: Hydrogen Bonding, Halogen Bonding, π-π Stacking, and Dispersion Forces

The crystal packing of 5-Bromo-1-phenethyl-1H-pyrazole is governed by a variety of non-covalent interactions. While classical hydrogen bonds may be absent if there are no suitable donor groups, a network of weaker interactions plays a crucial role.

Halogen Bonding: The bromine atom at the 5-position is a key player in forming halogen bonds. bohrium.com In studies of other 5-bromopyrazoles, the bromine atom has shown a propensity to form Br···O or Br···Br contacts. bohrium.com These interactions, where the electropositive region (σ-hole) on the bromine atom interacts with a nucleophilic region on an adjacent molecule, are significant in directing the supramolecular assembly. bohrium.com

π-π Stacking: The presence of both pyrazole and phenyl rings allows for potential π-π stacking interactions. These interactions, involving the face-to-face arrangement of aromatic rings, contribute to the stability of the crystal lattice. In some pyrazole derivatives, π-π stacking interactions have been observed to stabilize the formation of larger molecular assemblies. nih.govas-proceeding.com

Elucidation of Supramolecular Architectures and Crystal Packing Motifs

The interplay of the aforementioned intermolecular interactions leads to the formation of distinct supramolecular architectures and crystal packing motifs. Investigations into various 5-bromopyrazoles have revealed diverse packing arrangements, from discrete 2D networks to complex 3D supramolecular aggregations. bohrium.com

For example, some 5-bromopyrazoles form 2D supramolecular networks, while others exhibit more intricate 3D arrangements stabilized by halogen bonds. bohrium.com The specific nature of the substituent at the 1-position of the pyrazole ring significantly influences these packing motifs. Pyrazole derivatives are known to form common supramolecular motifs such as dimers, trimers, and catemers through hydrogen bonding, and similar principles of molecular recognition can apply to halogen-bonded structures. researchgate.net In some cases, weak C-H···O hydrogen bonds can link molecules into supramolecular tubes. nih.gov

Hirshfeld Surface Analysis for Quantifying Intermolecular Contacts

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions within a crystal. This analysis maps the regions of close contact between adjacent molecules, providing a detailed picture of the forces at play.

In related structures, H···H interactions often account for the largest percentage of the Hirshfeld surface area. as-proceeding.com Other significant contacts typically include C-H/H-C, O-H/H-O, and contacts involving halogen atoms like Br···H. najah.edunih.gov For instance, in one study of a pyrazole derivative, H···H contacts made up 60.5% of the total interactions, with O···H (20.4%) and C···H (10.7%) also being significant. as-proceeding.com Another analysis showed H···H interactions at 42.5% and H···C/C···H at 35%. researchgate.net This quantitative data allows for a precise understanding of the hierarchy and importance of the various intermolecular forces in the crystal structure of 5-Bromo-1-phenethyl-1H-pyrazole.

Table 2: Illustrative Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis of a Related Pyrazole Derivative

| Interaction Type | Percentage Contribution |

|---|---|

| H···H | 60.5% |

| O···H/H···O | 20.4% |

| C···H/H···C | 10.7% |

| N···H/H···N | 6.5% |

Data from a study on 3,5,5-trimethyl-1-tosyl-4,5-dihydro-1H-pyrazole for illustrative purposes. as-proceeding.com

Computational Chemistry and Molecular Modeling Studies of 5 Bromo 1 Phenethyl 1h Pyrazole

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure of many-body systems. It is widely employed to determine the properties of molecules, including their geometry, energy, and reactivity. For pyrazole (B372694) derivatives, DFT has been successfully used to correlate theoretical structures with experimental data. tandfonline.comnih.gov

A fundamental step in computational analysis is to find the most stable three-dimensional arrangement of the atoms in a molecule, known as geometry optimization. Using a specified basis set, such as 6-311++G(d,p), DFT calculations can determine the lowest energy conformation of 5-Bromo-1-phenethyl-1H-pyrazole. researchgate.net This process yields crucial data on bond lengths, bond angles, and dihedral angles.

For related brominated pyrazole and indazole compounds, studies have shown that DFT methods like B3LYP can accurately compute structural parameters that are in good agreement with experimental X-ray crystallography data. researchgate.net For instance, a theoretical study on a brominated indazole derivative provided detailed bond lengths and angles for the pyrazole core and its substituents. researchgate.net A similar analysis for 5-Bromo-1-phenethyl-1H-pyrazole would precisely define the spatial relationship between the brominated pyrazole ring and the phenethyl group.

Table 1: Illustrative Optimized Geometrical Parameters (Hypothetical) This table illustrates the type of data that would be generated from a DFT geometry optimization of 5-Bromo-1-phenethyl-1H-pyrazole. Note: These values are hypothetical and for illustrative purposes only, as no specific study is available.

| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |

|---|---|---|---|

| C5-Br | 1.890 | C4-C5-N1 | 108.5 |

| N1-N2 | 1.375 | C5-N1-N2 | 110.0 |

| N1-C(ethyl) | 1.470 | N1-C(ethyl)-C(phenyl) | 112.0 |

Frontier Molecular Orbital (FMO) theory is essential for understanding chemical reactivity. nih.gov It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy gap between the HOMO and LUMO (ΔE) is a critical indicator of a molecule's kinetic stability and chemical reactivity. nih.gov

A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the occupied to the unoccupied orbital. nih.gov For various pyrazole derivatives, FMO analysis has been used to understand charge transfer within the molecule and predict its reactivity. nih.govresearchgate.net In the case of 5-Bromo-1-phenethyl-1H-pyrazole, FMO analysis would reveal the distribution of these orbitals across the molecule. The HOMO is likely to be distributed over the electron-rich pyrazole and phenyl rings, while the LUMO's location would indicate the most probable sites for nucleophilic attack.

Table 2: Illustrative FMO Energy Values (Hypothetical) This table shows the type of energy values that FMO analysis would provide. Note: These values are hypothetical and for illustrative purposes only.

| Parameter | Energy (eV) |

|---|---|

| EHOMO | -6.5 |

| ELUMO | -1.2 |

An Electrostatic Potential (ESP) map, also known as a Molecular Electrostatic Potential (MEP) surface, illustrates the charge distribution on the surface of a molecule. researchgate.net It is a valuable tool for predicting how a molecule will interact with other molecules, particularly in biological systems. The map uses a color scale where red typically indicates regions of negative electrostatic potential (electron-rich, susceptible to electrophilic attack), and blue indicates regions of positive electrostatic potential (electron-poor, susceptible to nucleophilic attack). researchgate.netyoutube.com

For 5-Bromo-1-phenethyl-1H-pyrazole, an ESP map would likely show negative potential around the nitrogen atoms of the pyrazole ring and the bromine atom, due to their lone pairs of electrons. nih.gov Regions of positive potential might be found on the hydrogen atoms of the phenethyl group. Such maps are crucial for understanding non-covalent interactions like hydrogen bonding, which are vital for ligand-protein binding. researchgate.net

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. By solving Newton's equations of motion for a system of atoms, MD can simulate the movement, conformational changes, and interactions of a molecule in a realistic environment, such as in water or bound to a protein. dntb.gov.uanih.gov

The phenethyl group of 5-Bromo-1-phenethyl-1H-pyrazole is flexible due to the rotatable single bonds connecting it to the pyrazole ring. MD simulations can explore the different conformations this molecule can adopt in solution. By analyzing the trajectory of the simulation, researchers can identify the most stable and frequently occurring conformations.

A key metric from MD simulations is the Root Mean Square Fluctuation (RMSF), which measures the fluctuation of each atom around its average position. High RMSF values indicate regions of high flexibility. For this molecule, the terminal phenyl ring of the phenethyl group would be expected to show higher RMSF values compared to the more rigid pyrazole ring.

MD simulations are extensively used to study how a ligand, such as 5-Bromo-1-phenethyl-1H-pyrazole, interacts with a biological target, like an enzyme or receptor. nih.gov After an initial docking pose is predicted, an MD simulation of the ligand-protein complex, solvated in a water box with ions, is performed for a duration typically ranging from nanoseconds to microseconds.

These simulations can assess the stability of the binding pose. nih.govresearchgate.net If the ligand remains stably bound in the active site throughout the simulation, it suggests a viable binding mode. Analysis of the simulation can reveal persistent hydrogen bonds, hydrophobic interactions, and water-bridged interactions between the ligand and specific amino acid residues of the protein. researchgate.net For example, studies on other pyrazole derivatives have used 100-nanosecond simulations to confirm stable binding and identify key residues responsible for inhibition. nih.govresearchgate.net Such an analysis for 5-Bromo-1-phenethyl-1H-pyrazole would be critical in drug discovery efforts to understand its mechanism of action at a molecular level.

Chemical Reactivity and Derivatization Pathways for 5 Bromo 1 Phenethyl 1h Pyrazole

Nucleophilic Substitution Reactions Involving the Bromine Atom

The bromine atom at the C5 position of the pyrazole (B372694) ring is susceptible to nucleophilic substitution, a fundamental reaction for introducing a variety of functional groups. This reactivity is a cornerstone of synthetic strategies aimed at modifying the pyrazole core. researchgate.net

In nucleophilic aromatic substitution (SNAr) reactions, the electron-withdrawing nature of the pyrazole ring facilitates the attack of nucleophiles at the carbon bearing the bromine atom. This process typically involves an addition-elimination mechanism. A wide range of nucleophiles, including amines, alkoxides, and thiolates, can displace the bromide ion, leading to the formation of new carbon-nitrogen, carbon-oxygen, and carbon-sulfur bonds, respectively. The reaction conditions, such as the choice of solvent, base, and temperature, are crucial in determining the efficiency of the substitution.

Transition Metal-Catalyzed Cross-Coupling Reactions

Transition metal-catalyzed cross-coupling reactions have become indispensable tools in modern organic synthesis, and 5-Bromo-1-phenethyl-1H-pyrazole is a suitable substrate for several of these powerful transformations. These reactions offer a versatile and efficient means of forming new carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura coupling is a widely used palladium-catalyzed reaction that joins an organoboron compound with a halide. libretexts.org For 5-Bromo-1-phenethyl-1H-pyrazole, this reaction enables the introduction of various aryl, heteroaryl, or vinyl groups at the C5 position. nih.govnih.gov The general scheme involves the reaction of the bromo-pyrazole with a boronic acid or a boronic ester in the presence of a palladium catalyst and a base. nih.govnih.gov

The choice of catalyst, ligands, and reaction conditions is critical for achieving high yields and preventing side reactions like debromination. scispace.com For instance, the use of specialized phosphine (B1218219) ligands such as XPhos can be beneficial for coupling with nitrogen-rich heterocycles. nih.gov Microwave-assisted protocols have also been shown to accelerate these reactions significantly. researchgate.net

Table 1: Examples of Suzuki-Miyaura Coupling Reactions with Bromo-pyrazoles

| Aryl/Heteroaryl Boronic Acid | Catalyst System | Product | Yield (%) | Reference |

| Phenylboronic acid | Pd(dppf)Cl2 / K2CO3 | 5-Phenyl-1-phenethyl-1H-pyrazole | Good | nih.gov |

| Thiophene-2-boronic acid | Pd(dppf)Cl2 / K2CO3 | 5-(Thiophen-2-yl)-1-phenethyl-1H-pyrazole | Good | nih.gov |

| N-Boc-pyrrole-2-boronic acid | Pd(dppf)Cl2 / K2CO3 | 5-(N-Boc-pyrrol-2-yl)-1-phenethyl-1H-pyrazole | Good | nih.gov |

| 4-Tolylboronic acid | XPhosPdG2/XPhos | 5-(p-Tolyl)-1-phenethyl-1H-pyrazole | Moderate to Good | scispace.com |

Note: This table presents generalized examples based on reported couplings of similar bromo-pyrazole systems. Actual yields for 5-Bromo-1-phenethyl-1H-pyrazole may vary.

Heck and Sonogashira Coupling Reactions

The Heck reaction provides a method for the palladium-catalyzed vinylation of aryl halides. In the context of 5-Bromo-1-phenethyl-1H-pyrazole, this reaction would involve coupling with an alkene to introduce a vinyl substituent at the C5 position. This transformation expands the range of accessible derivatives, providing precursors for further chemical modifications. mdpi.com

The Sonogashira coupling, another palladium-catalyzed reaction, is used to form a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. nih.govnih.gov This reaction is particularly valuable for introducing alkynyl moieties onto the pyrazole ring, which can then be used in subsequent transformations like click chemistry or as building blocks for more complex structures. researchgate.netresearchgate.net The reaction is typically carried out in the presence of a palladium catalyst, a copper(I) co-catalyst, and a base. nih.govnih.gov

Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. wikipedia.org This method allows for the coupling of 5-Bromo-1-phenethyl-1H-pyrazole with a wide variety of primary and secondary amines, including anilines, alkylamines, and heterocyclic amines. nih.gov The development of specialized ligands has been crucial to the broad applicability of this reaction, enabling the coupling of even challenging substrates under relatively mild conditions. nih.govresearchgate.net This reaction is a key strategy for the synthesis of 5-amino-pyrazole derivatives, which are important pharmacophores. nih.gov

Table 2: Buchwald-Hartwig Amination of Bromo-pyrazoles with Various Amines

| Amine | Catalyst/Ligand System | Product | Yield (%) | Reference |

| Morpholine | Pd(dba)2 / tBuDavePhos | 5-Morpholino-1-phenethyl-1H-pyrazole | Good | researchgate.net |

| Aniline | Pd precatalyst / tBuBrettPhos | 5-(Phenylamino)-1-phenethyl-1H-pyrazole | Moderate to Excellent | nih.gov |

| Piperidine | Pd(dba)2 / tBuDavePhos | 5-Piperidino-1-phenethyl-1H-pyrazole | Good | researchgate.net |

| Various Heteroaromatic Amines | Pd precatalyst / tBuBrettPhos | 5-(Heteroarylamino)-1-phenethyl-1H-pyrazole | Moderate to Excellent | nih.gov |

Note: This table presents generalized examples based on reported aminations of similar bromo-pyrazole systems. Actual yields for 5-Bromo-1-phenethyl-1H-pyrazole may vary.

Electrophilic Aromatic Substitution Reactions on the Pyrazole Ring

The pyrazole ring itself can undergo electrophilic aromatic substitution. The position of substitution is directed by the electronic properties of the ring and the existing substituents. In pyrazole, the C4 position is generally the most susceptible to electrophilic attack due to its higher electron density compared to the C3 and C5 positions. quora.comrrbdavc.org The presence of the phenethyl group at N1 and the bromine at C5 will influence the reactivity and regioselectivity of these reactions.

Common electrophilic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts reactions. For instance, nitration would introduce a nitro group at the C4 position, which can then be a handle for further functionalization, such as reduction to an amino group. The conditions for these reactions need to be carefully controlled to avoid side reactions or degradation of the starting material. globalresearchonline.net

Reactions at the Phenethyl Side Chain

The phenethyl side chain of 5-Bromo-1-phenethyl-1H-pyrazole also presents opportunities for chemical modification. The phenyl group can undergo electrophilic aromatic substitution reactions, with the position of substitution being influenced by the pyrazole moiety. libretexts.org Reactions such as nitration, halogenation, or acylation can introduce functional groups onto the phenyl ring.

Furthermore, the benzylic position of the phenethyl group (the CH2 group adjacent to the phenyl ring) could potentially be a site for radical halogenation or oxidation under appropriate conditions, although these reactions might be less selective.

Regioselective Functionalization via Directed Metalation (DoM) or Lithiation

The functionalization of the pyrazole ring in 5-Bromo-1-phenethyl-1H-pyrazole can be achieved with high regioselectivity through directed metalation, a powerful strategy in organic synthesis for the selective deprotonation of a specific C-H bond. This process is typically followed by quenching with an electrophile to introduce a new functional group.

While direct experimental data for 5-Bromo-1-phenethyl-1H-pyrazole is not extensively documented in publicly available literature, the reactivity of analogous compounds provides significant insight. For instance, the lithiation of N-substituted pyrazoles is a well-established method for their functionalization. In the case of 1-substituted pyrazoles, deprotonation preferentially occurs at the C5 position due to the directing effect of the N1-substituent and the inherent acidity of this proton. The presence of a bromine atom at the C5 position, as in the target molecule, introduces a competing reaction pathway: halogen-metal exchange.

Studies on related compounds, such as 4-bromo-1-phenylsulphonylpyrazole, have demonstrated that lithiation can be directed to the C5 position using organolithium reagents like n-butyllithium (n-BuLi). rsc.org This suggests that for 5-Bromo-1-phenethyl-1H-pyrazole, a similar approach could lead to the formation of a 5-lithio-1-phenethyl-1H-pyrazole intermediate. This highly reactive species can then be trapped with a variety of electrophiles to introduce diverse functionalities at the C5 position.

The phenethyl group at the N1 position is not expected to interfere with this process and may even influence the reactivity and stability of the lithiated intermediate. The choice of the organolithium reagent and reaction conditions, such as temperature and solvent, is crucial in controlling the regioselectivity and minimizing side reactions.

Table 1: Potential Electrophiles for Quenching of 5-Lithio-1-phenethyl-1H-pyrazole

| Electrophile | Resulting Functional Group at C5 |

| Carbon dioxide (CO₂) | Carboxylic acid |

| Aldehydes/Ketones | Hydroxyalkyl/Hydroxyaryl |

| Alkyl halides | Alkyl |

| Disulfides | Thioether |

| Boronic esters | Boronic acid/ester |

It is important to note that without specific experimental validation for 5-Bromo-1-phenethyl-1H-pyrazole, these pathways remain predictive based on established principles of pyrazole chemistry.

Oxidation and Reduction Reactions

The pyrazole ring is generally considered to be relatively stable to oxidation and reduction reactions under mild conditions. However, the substituents on the ring can influence its reactivity.

Oxidation:

The phenethyl substituent on the pyrazole nitrogen contains a benzylic methylene (B1212753) group, which is a potential site for oxidation. Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) could potentially oxidize this position, leading to the formation of a ketone or even cleavage of the C-C bond under harsh conditions. However, the pyrazole ring itself is relatively electron-deficient and thus less susceptible to electrophilic attack by oxidizing agents. Specific studies on the oxidation of the pyrazole ring in similar systems indicate that it can be achieved under certain conditions, though this often requires more forcing conditions and can lead to complex product mixtures.

Reduction:

The bromine atom at the C5 position of 5-Bromo-1-phenethyl-1H-pyrazole is susceptible to reduction. Catalytic hydrogenation, for instance using palladium on carbon (Pd/C) and a hydrogen source, is a common method for the dehalogenation of aryl bromides. This would lead to the formation of 1-phenethyl-1H-pyrazole.

Alternatively, hydride-based reducing agents such as sodium borohydride (B1222165) (NaBH₄) are generally not strong enough to reduce an aryl bromide directly. More potent reducing agents or different reaction pathways, such as those involving radical intermediates, might be necessary to achieve this transformation.

The pyrazole ring itself is generally resistant to reduction under standard catalytic hydrogenation conditions that would cleave the C-Br bond.

Table 2: Predicted Products of Oxidation and Reduction Reactions

| Reaction Type | Reagent/Condition | Predicted Major Product |

| Oxidation | KMnO₄ (strong) | 1-(1-Oxo-2-phenylethyl)-1H-pyrazole-5-carboxylic acid (potential) |

| Reduction (Dehalogenation) | H₂, Pd/C | 1-Phenethyl-1H-pyrazole |

Further experimental investigation is required to fully elucidate the specific outcomes and optimal conditions for the oxidation and reduction of 5-Bromo-1-phenethyl-1H-pyrazole.

Preclinical Biological and Pharmacological Investigations of 5 Bromo 1 Phenethyl 1h Pyrazole and Its Analogues

In Vitro Antiproliferative and Cytotoxic Activity against Cancer Cell Lines

The evaluation of a compound's ability to inhibit the growth of cancer cells is a fundamental step in anticancer drug discovery. This section details the screening of 5-Bromo-1-phenethyl-1H-pyrazole analogues against a variety of human cancer cell lines.

Screening against various human cancer cell lines

While specific data for the antiproliferative activity of 5-Bromo-1-phenethyl-1H-pyrazole against a wide panel of cancer cell lines is not extensively available in the public domain, studies on closely related pyrazole (B372694) derivatives provide insights into the potential of this class of compounds. Research on various substituted pyrazoles has demonstrated a broad spectrum of cytotoxic activity.

For instance, a series of 1,3-diaryl-5-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1H-pyrazole derivatives were assessed for their activity against the triple-negative breast cancer cell line MDA-MB-468. nih.govnih.gov One of the most active compounds in this series, 3-(4-methoxyphenyl)-1-(p-tolyl)-5-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1H-pyrazole, exhibited significant cytotoxicity. nih.govnih.gov

Similarly, other studies have reported the cytotoxic effects of pyrazole derivatives on various cell lines. For example, some pyrazole analogues have shown activity against human breast cancer cells (MCF-7), with certain compounds demonstrating IC50 values in the micromolar range. frontiersin.org The presence of a bromo group on the pyrazole ring has been noted in compounds with cytotoxic potential. frontiersin.org

The table below summarizes the cytotoxic activities of some pyrazole analogues against different cancer cell lines, illustrating the potential of this heterocyclic scaffold.

| Compound/Analogue | Cell Line | IC50 (µM) | Exposure Time (h) |

| 3-(4-methoxyphenyl)-1-(p-tolyl)-5-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1H-pyrazole | MDA-MB-468 | 14.97 | 24 |

| 3-(4-methoxyphenyl)-1-(p-tolyl)-5-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1H-pyrazole | MDA-MB-468 | 6.45 | 48 |

| Pyrazole analogue with distal pyrazole ring and sulphonyl moiety | MCF-7 | 39.70 | Not Specified |

This table presents data for analogues of 5-Bromo-1-phenethyl-1H-pyrazole to indicate the general potential of this compound class.

Investigation of Cellular Mechanisms: Cell Cycle Arrest, Apoptosis Induction, and Autophagy Modulation

Understanding the mechanisms by which a compound exerts its cytotoxic effects is crucial. Investigations into pyrazole derivatives have revealed their ability to interfere with fundamental cellular processes such as cell cycle progression and programmed cell death (apoptosis).

Studies on pyrazole derivatives have shown that they can induce cell cycle arrest at different phases. For example, treatment of MDA-MB-468 cells with a pyrazole derivative led to cell cycle arrest in the S phase. nih.govnih.gov Other pyrazoline derivatives have been observed to inhibit cell cycle progression in human bladder cancer cell lines, resulting in a significant increase in the sub-G0/G1 phase, which is indicative of apoptosis. nih.gov

The induction of apoptosis is a key mechanism for many anticancer drugs. Pyrazole derivatives have been shown to trigger apoptosis through various signaling pathways. In MDA-MB-468 cells, a pyrazole derivative was found to provoke apoptosis, which was associated with an increase in reactive oxygen species (ROS) and enhanced caspase 3 activity. nih.govnih.gov The activation of caspases, a family of proteases essential for apoptosis, is a common feature of pyrazole-induced cell death.

Enzyme Inhibition Studies

The anticancer activity of many compounds can be attributed to their ability to inhibit specific enzymes that are critical for cancer cell survival and proliferation. This section explores the inhibitory effects of pyrazole analogues on several key enzymatic targets.

Kinase Inhibition Assays

Protein kinases are a major class of enzymes that are often dysregulated in cancer, making them attractive targets for therapeutic intervention.

Topoisomerase Inhibition

Topoisomerases are enzymes that regulate the topology of DNA and are essential for DNA replication and transcription. nih.gov Inhibition of these enzymes can lead to DNA damage and cell death, making them validated targets for cancer therapy.

Studies on compounds with a 5-bromo-substituted aromatic core, though not pyrazoles themselves, have highlighted the importance of this feature for topoisomerase I inhibition and cytotoxicity. nih.gov For example, 5-bromo- and 5-phenylterbenzimidazoles have been identified as potent topoisomerase I poisons. nih.gov Furthermore, certain pyrazole-containing fused heterocyclic systems have been designed and evaluated as topoisomerase inhibitors, with some exhibiting potent anticancer effects. researchgate.net

Phospholipase A2 Inhibition

Phospholipase A2 (PLA2) enzymes are involved in the production of inflammatory mediators and have been implicated in various diseases, including cancer. nih.gov While specific studies on the inhibition of PLA2 by 5-Bromo-1-phenethyl-1H-pyrazole are not available, the anti-inflammatory properties of some pyrazole derivatives suggest that this enzyme family could be a potential target for this class of compounds.

Cholinesterase (AChE and BChE) Inhibition for Neuroprotective Potential

The inhibition of cholinesterases, primarily acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), is a key therapeutic strategy for managing neurodegenerative conditions like Alzheimer's disease. Research into pyrazole derivatives has revealed their potential as effective enzyme inhibitors.

A study focusing on a series of 3-aryl-1-phenyl-1H-pyrazole derivatives demonstrated significant in vitro inhibitory activity against AChE. sigmaaldrich.com The findings indicated that the inhibitory potential of these compounds was in the nanomolar to low micromolar range. Structure-activity relationship (SAR) analyses revealed that substitutions on the pyrazole core play a crucial role in the inhibitory efficacy. For instance, compounds featuring a chloro-substituted phenyl group attached to the pyrazole ring through an imine linker, such as N-((3-(4-chlorophenyl)-1-phenyl-1H-pyrazole-4-yl)methylene)benzenamine, were identified as the most potent AChE inhibitors in the series. sigmaaldrich.com Molecular modeling studies further supported these findings, illustrating the binding orientations of these pyrazole analogues within the active site of the AChE enzyme. sigmaaldrich.com While the specific compound 5-Bromo-1-phenethyl-1H-pyrazole was not individually assessed, the strong performance of its analogues highlights the potential of the bromo-substituted phenethyl pyrazole scaffold as a source for novel neuroprotective agents targeting cholinesterase.

Table 1: AChE Inhibitory Activity of Selected 3-Aryl-1-phenyl-1H-pyrazole Analogues

| Compound ID | Description | AChE Inhibition (pIC50) |

|---|---|---|

| 3e | N-((3-(4-chlorophenyl)-1-phenyl-1H-pyrazole-4-yl)methylene)benzenamine | 4.20 |

| 3j | N-((3-(4-chlorophenyl)-1-phenyl-1H-pyrazole-4-yl)methylene)methanamine | 4.14 |

| Donepezil | Standard Drug | 4.92 |

Data sourced from a study on 3-aryl-1-phenyl-1H-pyrazole derivatives. sigmaaldrich.com

Antimicrobial and Antiparasitic Activity Assessments

The pyrazole scaffold is a versatile structure that has been extensively investigated for its broad-spectrum antimicrobial and antiparasitic properties.

Numerous studies have confirmed the antibacterial and antifungal capabilities of various pyrazole derivatives. nih.govwipo.int The introduction of different functional groups onto the pyrazole ring system significantly influences their antimicrobial spectrum and potency.

For example, a series of novel pyrazole derivatives synthesized via ultrasound irradiation demonstrated significant activity against both Gram-positive and Gram-negative bacteria, as well as fungal strains. wipo.int One compound in this series showed exceptional activity against Escherichia coli (MIC: 0.25 μg/mL), while another was highly effective against Streptococcus epidermidis (MIC: 0.25 μg/mL), with potency comparable to the standard antibiotic Ciprofloxacin. wipo.int Furthermore, a different analogue displayed potent antifungal activity against Aspergillus niger (MIC: 1 μg/mL), comparable to Clotrimazole. wipo.int

Other research has focused on bromo-substituted pyrazoles. The synthesis of (Z)-3-bromo-4-(1,3-diaryl-1H-pyrazol-4-yl)but-3-en-2-ones and their subsequent conversion to bipyrazolyl derivatives yielded compounds with notable in vitro activity against Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Pseudomonas aeruginosa, Aspergillus flavus, and Aspergillus niger. nih.gov These findings underscore the importance of the pyrazole core and halogen substitutions in the development of new antimicrobial agents.

Table 2: Antimicrobial Activity of Selected Pyrazole Analogues

| Compound Class | Test Organism | Result (MIC) | Reference Drug |

|---|---|---|---|

| Pyrazole Derivative | Escherichia coli | 0.25 µg/mL | Ciprofloxacin |

| Pyrazole Derivative | Streptococcus epidermidis | 0.25 µg/mL | Ciprofloxacin |

Data compiled from studies on novel pyrazole analogues. wipo.int

Parasitic diseases caused by protozoa like Leishmania and Trypanosoma species remain a significant global health challenge. nih.gov The search for new, effective chemotherapies has led to the investigation of pyrazole-containing compounds.

A study evaluating 4,4′-(arylmethylene)bis(1H-pyrazol-5-ols) derivatives revealed their potent in vitro activity against Leishmania mexicana and Trypanosoma brucei. nih.gov Ten compounds from the tested series showed an IC50 of ≤ 10 µM against L. mexicana promastigotes. The research indicated that derivatives with electron-withdrawing groups on the pyrazole rings were generally more active. nih.gov

While direct studies on 5-Bromo-1-phenethyl-1H-pyrazole are limited, research on related structures provides valuable insights. For instance, a series of 1-phenethyl-4-aminopiperidine derivatives was screened for antiprotozoal activity. Although none showed significant activity against Leishmania donovani, seven compounds displayed activity against intracellular Trypanosoma cruzi amastigotes, with potencies in a similar range to the reference drug benznidazole (B1666585) (IC50 ~1.97 µM). nih.gov These findings suggest that the phenethyl group, a key feature of the title compound, can be part of a pharmacophore with antiprotozoal potential, warranting further investigation of phenethyl-pyrazole derivatives against T. cruzi and L. amazonensis.

Modulation of Specific Biological Targets

Beyond their antimicrobial and neuroprotective potential, pyrazole analogues have been identified as modulators of specific protein targets involved in various physiological and pathological processes.

The type 1 cannabinoid receptor (CB1) is a G protein-coupled receptor primarily expressed in the central nervous system. Antagonism of this receptor has been explored for treating obesity and metabolic disorders. researchgate.net The pyrazole scaffold is a well-established core for CB1 antagonists, with the most famous example being rimonabant (B1662492). cff.orgresearchgate.net

Research efforts have focused on developing novel pyrazole analogues of rimonabant with improved properties, such as reduced brain penetration, to avoid central nervous system-related side effects. researchgate.net These studies involve modifying the substituent groups on the pyrazole ring. By altering these groups, researchers have synthesized potent inverse agonists of the human CB1 receptor with good selectivity over the CB2 receptor. cff.org In vivo pharmacokinetic testing of select analogues confirmed that it is possible to achieve compounds that are orally bioavailable but have significantly reduced penetration into the brain compared to rimonabant. researchgate.net This line of research highlights the tunability of the pyrazole scaffold for creating peripherally selective CB1 antagonists.

The Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) is a chloride ion channel, and mutations in its gene cause cystic fibrosis (CF). Small molecules known as potentiators can rescue the function of some mutant CFTR proteins. The pyrazole scaffold has emerged as a key structure in the discovery of novel CFTR modulators.

High-throughput screening and subsequent chemical optimization have identified pyrazole-containing compounds that can modulate the activity of mutant CFTR. researchgate.net One notable example is GLPG1837, a potentiator with a pyrazole-3-carboxamide core, which demonstrated high efficacy in opening certain mutant CFTR channels. nih.govresearchgate.net Further structure-based drug discovery efforts, including large-scale molecular docking, have identified new pyrazole-based potentiator scaffolds that are chemically distinct from existing ones and possess favorable pharmacokinetic properties. nih.gov These findings demonstrate that the pyrazole ring is a viable and promising starting point for the development of new and effective potentiators for the treatment of cystic fibrosis. nih.govcff.org

Tubulin Polymerization Inhibition

The direct inhibitory effects of 5-Bromo-1-phenethyl-1H-pyrazole on tubulin polymerization have not been specifically detailed in the reviewed scientific literature. However, the broader class of pyrazole-containing compounds has been the subject of extensive research as potential anticancer agents, with a number of derivatives identified as potent inhibitors of tubulin polymerization. mdpi.comrsc.orgnih.govnih.gov These compounds typically function by interacting with the colchicine (B1669291) binding site on β-tubulin, thereby disrupting the formation of microtubules, which are essential for cell division, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis. mdpi.commdpi.com

Research into pyrazole and pyrazoline derivatives has demonstrated significant anti-tubulin activity. For instance, a series of pyrazoline derivatives bearing a 3,4,5-trimethoxyphenyl moiety, a common feature in many tubulin inhibitors, showed potent inhibition of tubulin polymerization. nih.gov One of the most active compounds in this series exhibited comparable activity to the well-known tubulin inhibitor, Colchicine. nih.gov Similarly, pyrazole/isoxazole linked arylcinnamide conjugates have been synthesized and found to exhibit considerable cytotoxic effects by inhibiting tubulin polymerization. rsc.org Certain compounds from this series demonstrated significant inhibition of tubulin polymerization and were found to arrest cells in the G2/M phase of the cell cycle. rsc.org

Furthermore, a novel pyrazole compound, PTA-1, was recently identified as a potent anticancer agent that functions through the inhibition of tubulin polymerization, leading to apoptosis and cell cycle arrest. nih.gov While these studies highlight the potential of the pyrazole scaffold in designing tubulin polymerization inhibitors, specific experimental data for 5-Bromo-1-phenethyl-1H-pyrazole is not currently available.

Structure-Activity Relationship (SAR) Studies for Optimized Biological Profiles

Comprehensive structure-activity relationship (SAR) studies specifically for 5-Bromo-1-phenethyl-1H-pyrazole to optimize its biological profile as an anticancer agent are not extensively documented in the public domain. However, SAR studies on various classes of pyrazole derivatives provide valuable insights into the structural requirements for anticancer activity, including tubulin polymerization inhibition. nih.govresearchgate.netnih.govresearchgate.net

For 1,5-diaryl pyrazole derivatives, the nature and position of substituents on the aryl rings have been shown to be critical for their biological activity. For example, in a series of 1,5-diaryl pyrazoles designed as dual anti-inflammatory and anticancer agents, substitutions on the acyl hydrazone bridge attached to the pyrazole core significantly influenced their COX-2 inhibitory and anticancer activities. mdpi.com Specifically, compounds with phenoxy and benzyloxy substitutions at this position, along with halogen substitutions, showed enhanced inhibitory activity. mdpi.com

In the context of pyrazole-based tubulin inhibitors, the presence of a 3,4,5-trimethoxyphenyl group is a recurring structural motif associated with potent activity, as it effectively mimics the A-ring of colchicine. rsc.org The substitution pattern on other parts of the pyrazole scaffold also plays a crucial role. For instance, in a series of pyrazole-based lamellarin O analogues, the introduction of fluorine substituents on the aryl rings generally led to improved cytotoxicity against human colon cancer cell lines. rsc.org

SAR studies on pyrazole hydrazones and amides have revealed that decorations at positions 1, 3, and 4 of the phenylamino (B1219803) pyrazole nucleus can modulate their antiproliferative and antioxidant properties. nih.gov One derivative from this study, which featured specific substitutions, demonstrated relevant antitumor properties against several cancer cell lines. nih.gov

The following table summarizes the general SAR findings for different classes of pyrazole derivatives as anticancer agents, which could potentially guide the future optimization of compounds like 5-Bromo-1-phenethyl-1H-pyrazole.

| Compound Class | Position of Substitution | Favorable Substituents for Anticancer Activity | Reference |

| 1,5-Diaryl Pyrazoles | Acyl hydrazone bridge | Phenoxy, Benzyloxy, Halogens | mdpi.com |

| Pyrazole-based Lamellarin O Analogues | Aryl rings | Fluorine | rsc.org |

| Pyrazole Hydrazones and Amides | Phenylamino pyrazole nucleus (Positions 1, 3, 4) | Varied substitutions leading to enhanced antiproliferative activity | nih.gov |

| Pyrazole/Isoxazole linked Arylcinnamides | General scaffold | 3,4,5-trimethoxyphenyl group | rsc.org |

While these studies provide a framework for understanding the SAR of pyrazole derivatives, specific experimental data is required to elucidate the precise contribution of the 5-bromo and 1-phenethyl groups of 5-Bromo-1-phenethyl-1H-pyrazole to its biological activity and to guide its further optimization.

Potential Applications of 5 Bromo 1 Phenethyl 1h Pyrazole in Advanced Chemical Research

As a Versatile Synthetic Building Block for Designing Novel Heterocyclic Systems

The presence of a bromine atom at the 5-position of the pyrazole (B372694) ring in 5-Bromo-1-phenethyl-1H-pyrazole makes it an excellent substrate for a variety of cross-coupling reactions, a cornerstone of modern organic synthesis. wikipedia.org These reactions allow for the introduction of diverse molecular fragments, leading to the construction of complex heterocyclic systems.

Detailed Research Findings:

The utility of 5-bromopyrazoles in palladium-catalyzed cross-coupling reactions is well-documented. For instance, Suzuki-Miyaura coupling reactions between 5-bromopyrazoles and various boronic acids have been successfully employed to create new carbon-carbon bonds. uzh.chnih.gov This methodology allows for the introduction of aryl, heteroaryl, or alkyl groups at the 5-position of the pyrazole ring, thereby generating a library of novel compounds with potentially interesting biological or material properties.

Similarly, Buchwald-Hartwig amination, a powerful method for the formation of carbon-nitrogen bonds, can be applied to 5-bromopyrazoles. This reaction enables the introduction of a wide range of primary and secondary amines, leading to the synthesis of 5-aminopyrazole derivatives. acs.org These derivatives are themselves valuable precursors for the synthesis of fused heterocyclic systems, such as pyrazolo[3,4-b]pyridines and pyrazolo[1,5-a]pyrimidines, which are known to possess a broad spectrum of biological activities. growingscience.comrsc.org

The following table summarizes the types of cross-coupling reactions applicable to 5-bromopyrazoles and the resulting novel heterocyclic systems.

| Cross-Coupling Reaction | Coupling Partner | Resulting Functional Group | Potential Novel Heterocyclic Systems |

| Suzuki-Miyaura | Boronic Acids/Esters | Aryl, Heteroaryl, Alkyl | Poly-aryl or alkyl-substituted pyrazoles |

| Buchwald-Hartwig Amination | Primary/Secondary Amines | Amino | Fused pyrazole heterocycles (e.g., pyrazolo[3,4-b]pyridines) |

| Sonogashira | Terminal Alkynes | Alkynyl | Ethynyl-substituted pyrazoles |

| Heck | Alkenes | Alkenyl | Alkenyl-substituted pyrazoles |

| Stille | Organostannanes | Various organic groups | Functionalized pyrazoles |

The phenethyl group at the 1-position of the pyrazole ring can also influence the reactivity and properties of the resulting molecules, potentially enhancing their biological activity or solubility. The synthesis of tetra-substituted pyrazoles often involves the functionalization of a pre-existing pyrazole core, highlighting the importance of building blocks like 5-Bromo-1-phenethyl-1H-pyrazole. rsc.org

Role as a Ligand in Homogeneous and Heterogeneous Catalysis

Pyrazole derivatives have been extensively studied as ligands in coordination chemistry, where they can bind to a variety of metal centers to form stable complexes. researchgate.netnih.gov These complexes can exhibit interesting catalytic properties, participating in a range of chemical transformations.

Detailed Research Findings:

The nitrogen atoms of the pyrazole ring are excellent donors and can coordinate to transition metals. While pyrazoles with a free N-H group can act as bridging ligands to form polynuclear complexes, N-substituted pyrazoles like 5-Bromo-1-phenethyl-1H-pyrazole typically form mononuclear complexes. mdpi.com This can be advantageous in catalysis, as it can lead to more well-defined and soluble catalysts.

Research on N-phenylpyrazole-based ligands has shown their ability to form stable complexes with iron(III). mdpi.com These complexes have been investigated for their photochemical and photophysical properties, which are relevant to photocatalysis. mdpi.com The electronic properties of the pyrazole ligand, influenced by substituents like the bromo and phenethyl groups, can tune the redox potential and stability of the metal center, thereby modulating its catalytic activity.

The following table outlines the potential catalytic applications of metal complexes derived from 5-Bromo-1-phenethyl-1H-pyrazole.

| Metal Center | Potential Catalytic Reactions | Role of the Ligand |

| Palladium | Cross-coupling reactions (e.g., Suzuki, Heck) | Stabilizing the metal center, influencing selectivity |

| Iron | Oxidation reactions, photocatalysis | Tuning redox properties, enabling photophysical processes |

| Copper | Click chemistry, C-N coupling | Facilitating bond formation |

| Rhodium/Ruthenium | Hydrogenation, transfer hydrogenation | Creating a specific coordination environment |

It is important to note that while the general principles of pyrazole-based ligands in catalysis are well-established, the specific catalytic applications of 5-Bromo-1-phenethyl-1H-pyrazole would require further experimental investigation.

Development as a Chemical Probe for Investigating Biological Pathways and Target Identification

Chemical probes are small molecules that are used to study and manipulate biological systems. Pyrazole derivatives have emerged as a privileged scaffold in the design of such probes due to their ability to interact with a wide range of biological targets with high affinity and selectivity. nih.govmdpi.com

Detailed Research Findings:

The development of a chemical probe from a hit compound identified in a phenotypic screen often involves the introduction of functional groups that allow for target identification and validation. The bromo-substituent in 5-Bromo-1-phenethyl-1H-pyrazole is particularly useful in this regard. It can be readily converted to other functional groups, such as an azide (B81097) or an alkyne, which are commonly used in "click chemistry" for the attachment of reporter tags like biotin (B1667282) or fluorescent dyes. This allows for the visualization and isolation of the protein targets of the chemical probe.

Furthermore, the phenethyl group can contribute to the binding affinity and selectivity of the molecule for its target protein. The combination of the pyrazole core, the bromo-substituent, and the phenethyl group provides a rich chemical space for the optimization of a chemical probe.

The general workflow for developing a chemical probe from a pyrazole-based scaffold is as follows:

Hit Identification: A pyrazole derivative shows activity in a phenotypic screen.

Structure-Activity Relationship (SAR) Studies: Analogs are synthesized to understand the key structural features required for activity.

Probe Design and Synthesis: A functional group for target engagement and a reporter tag are introduced. The bromo-position in 5-Bromo-1-phenethyl-1H-pyrazole is an ideal site for introducing a linker to a reporter tag.

Target Identification and Validation: The probe is used in techniques such as affinity chromatography or activity-based protein profiling to identify its cellular targets.

While there is no specific research on 5-Bromo-1-phenethyl-1H-pyrazole as a chemical probe to date, the extensive literature on the biological activities of pyrazole derivatives suggests that it is a promising starting point for the development of such tools. nih.govmdpi.com

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.